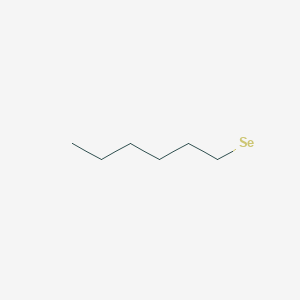

1-Hexaneselenol

Description

1-Hexanol (CAS 111-27-3), also known as hexyl alcohol or n-hexanol, is a primary alcohol with the molecular formula C₆H₁₄O and a molecular weight of 102.17 g/mol . It is a colorless liquid with a slightly floral odor, widely used in industrial applications such as solvents, plasticizers, and flavoring agents . Its IUPAC Standard InChIKey is ZSIAUFGUXNUGDI-UHFFFAOYSA-N, and it has a boiling point of approximately 157°C (data inferred from NIST references) . Safety data indicate it is a flammable liquid (GHS02 classification) with a PAC-3 exposure limit of 580 ppm .

Propriétés

Numéro CAS |

7732-99-2 |

|---|---|

Formule moléculaire |

C6H13Se |

Poids moléculaire |

164.14 g/mol |

InChI |

InChI=1S/C6H13Se/c1-2-3-4-5-6-7/h2-6H2,1H3 |

Clé InChI |

OSTDQGSIZATWLU-UHFFFAOYSA-N |

SMILES |

CCCCCC[Se] |

SMILES canonique |

CCCCCC[Se] |

Autres numéros CAS |

17675-89-7 |

Synonymes |

1-hexaneselenol |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-hexanol but exhibit distinct properties and applications:

5-Hexenol (CAS 821-41-0)

- Molecular Formula : C₆H₁₂O

- Key Differences: Structural isomer of 1-hexanol with a double bond at the 5-position, leading to higher reactivity in polymerization and organic synthesis . Lower molecular weight (100.16 g/mol) compared to 1-hexanol . Applications: Intermediate in fragrance production and specialty chemicals .

2-Ethyl-1-hexanol (CAS 104-76-7)

- Molecular Formula : C₈H₁₈O

- Key Differences: Branched-chain isomer with a higher molecular weight (130.23 g/mol), reducing volatility compared to 1-hexanol . Widely used in plasticizer manufacturing (e.g., dioctyl phthalate) and surfactants due to its stability . Higher flash point and lower solubility in water than 1-hexanol .

1,2-Hexanediol (CAS 6920-22-5)

- Molecular Formula : C₆H₁₄O₂

- Key Differences: Diol structure with two hydroxyl groups, enhancing hydrophilicity and use in cosmetics as a humectant . Lower flammability risk compared to 1-hexanol, with applications in corrosion inhibition and pharmaceuticals . Higher boiling point (~223°C) due to increased hydrogen bonding .

Cyclohexanemethanol (CAS 100-49-2)

- Molecular Formula : C₇H₁₄O

- Key Differences: Cyclic structure (cyclohexane ring) imparts rigidity and reduces miscibility with polar solvents . Used in polymer synthesis and as a solvent in high-temperature applications . Higher molecular weight (114.19 g/mol) and distinct toxicological profile compared to 1-hexanol .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.